2-Chloroquinoline-5-carbonitrile chemical properties
2-Chloroquinoline-5-carbonitrile chemical properties
An In-Depth Technical Guide to 2-Chloroquinoline-5-carbonitrile: Properties, Synthesis, and Synthetic Utility
Abstract This technical guide provides a comprehensive overview of 2-Chloroquinoline-5-carbonitrile, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While experimental data for this specific isomer is not widely published, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust profile. It is intended for researchers, scientists, and drug development professionals, detailing the compound's core properties, plausible synthetic routes, characteristic reactivity, and potential applications. The guide emphasizes the causality behind experimental design and provides detailed protocols, positioning 2-Chloroquinoline-5-carbonitrile as a valuable scaffold for future discovery.
Introduction to the 2-Chloroquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its derivatives exhibit a vast range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a chlorine atom at the 2-position and a nitrile group on the carbocyclic ring creates a bifunctional molecule with distinct and orthogonal reactivity. The 2-chloro group serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), while the carbonitrile moiety is a versatile precursor for amines, carboxylic acids, and various heterocyclic systems.[3] This guide focuses specifically on the 5-carbonitrile isomer, exploring its unique chemical landscape.
Core Profile of 2-Chloroquinoline-5-carbonitrile
Molecular Structure and Identifiers
The core structure consists of a quinoline ring chlorinated at the C2 position and substituted with a nitrile group at the C5 position.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅ClN₂ | Calculated |
| Molecular Weight | 188.61 g/mol | Calculated |
| IUPAC Name | 2-chloroquinoline-5-carbonitrile | IUPAC Rules |
| Canonical SMILES | C1=CC=C2C(=C1C#N)C=CC(=N2)Cl | Calculated |
| InChI Key | FLLCFMIVTKMJRM-UHFFFAOYSA-N | Calculated |
Physicochemical Properties
Direct experimental data for 2-Chloroquinoline-5-carbonitrile is scarce. The following table presents data for closely related isomers to provide an estimated context for its physical state and properties.
| Compound | CAS Number | Molecular Weight | Melting Point (°C) | Appearance |
| 2-Chloroquinoline | 612-62-4 | 163.60 | 34-37 | White to yellowish crystals or solid.[4] |
| 2-Chloroquinoline-3-carbonitrile | 95104-21-5 | 188.61 | 164-168 | Solid.[5] |
| 2-Chloroquinoline-5-carboxylic acid | 1092287-30-3 | 207.61 | Not available | Solid.[6][7] |
Based on these analogs, 2-Chloroquinoline-5-carbonitrile is expected to be a solid at room temperature with a relatively high melting point due to its planar, rigid structure and polar nitrile group. It is anticipated to have poor solubility in water but good solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Synthesis and Purification
Retrosynthetic Analysis
The retrosynthetic strategy hinges on the conversion of a carboxylic acid functional group into a nitrile. This is a common and high-yielding transformation, typically proceeding through an amide intermediate.
Caption: Retrosynthetic pathway for 2-Chloroquinoline-5-carbonitrile.
Proposed Synthetic Protocol: From Carboxylic Acid
This two-step protocol is designed for reliability and is based on standard organic chemistry transformations.
Step 1: Synthesis of 2-Chloroquinoline-5-carboxamide
-
Acid Chloride Formation: To a solution of 2-chloroquinoline-5-carboxylic acid (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂), add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.
-
Amidation: Dissolve the crude acid chloride in fresh DCM and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (5.0 eq) in water.
-
Workup: Stir vigorously for 1 hour, then allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude amide can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-chloroquinoline-5-carboxamide.
Step 2: Dehydration to 2-Chloroquinoline-5-carbonitrile
-
Reaction Setup: Combine the 2-chloroquinoline-5-carboxamide (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (P₂O₅, 2.0 eq) or by refluxing in thionyl chloride (SOCl₂, 5.0 eq).
-
Reaction Conditions: If using P₂O₅, heat the mixture gently under vacuum. If using SOCl₂, reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Workup (for SOCl₂ method): Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Final Purification: The final product, 2-Chloroquinoline-5-carbonitrile, should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization Strategy
The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR to confirm the aromatic proton and carbon skeleton.
-
Mass Spectrometry: To verify the molecular weight and isotopic pattern characteristic of a monochlorinated compound.
-
IR Spectroscopy: To confirm the presence of the nitrile stretch (~2230 cm⁻¹) and the absence of the amide carbonyl stretch (~1680 cm⁻¹).
-
Melting Point: To determine the purity and provide a key physical constant.
Chemical Reactivity and Derivatization Potential
The utility of 2-Chloroquinoline-5-carbonitrile as a building block stems from the distinct reactivity of its two primary functional groups.
Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
The chlorine atom at the C2 position is highly activated towards SNAr. The adjacent ring nitrogen acts as a strong electron-withdrawing group, stabilizing the negatively charged Meisenheimer intermediate that forms upon nucleophilic attack. This makes the C2 position a prime site for introducing a wide variety of substituents.
Caption: Common SₙAr reactions at the C2 position.
This reactivity is foundational for building molecular complexity. For instance, reacting 2-chloroquinolines with various amines is a key step in synthesizing kinase inhibitors and other bioactive molecules.[8]
Transformations of the C5-Nitrile Moiety
The nitrile group is a versatile functional handle that can be transformed into several other important groups.
Caption: Key chemical transformations of the nitrile group.
-
Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, useful for amide coupling or as a coordinating group.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can reduce the nitrile to a primary aminomethyl group, a key linker in drug design.
-
Cycloaddition: Reaction with sodium azide (NaN₃) can form a tetrazole ring, which is often used as a bioisostere for a carboxylic acid in medicinal chemistry due to its similar pKa and steric profile.[9]
Applications in Drug Discovery
The 2-chloroquinoline scaffold is a validated pharmacophore for targeting a range of biological systems. Its derivatives have shown promise as inhibitors of cysteine proteases, such as the main protease (MPro) and papain-like protease (PLPro) of SARS-CoV-2.[10][11]
Case Study: Design of Protease Inhibitors In the context of SARS-CoV-2, researchers have used 2-chloroquinoline-3-carbaldehyde as a starting point to generate inhibitors.[10] The 2-chloroquinoline moiety typically occupies a key hydrophobic pocket (S1') in the enzyme's active site. The substituent at the C5 position of 2-Chloroquinoline-5-carbonitrile could be strategically modified to interact with other regions of the active site to enhance binding affinity and selectivity.
Workflow for Inhibitor Design:
-
Scaffold: Use 2-Chloroquinoline-5-carbonitrile as the core.
-
SNAr Reaction: React with a library of amines or thiols at the C2 position to introduce diverse chemical groups that can probe different pockets of the enzyme active site.
-
Nitrile Modification: Reduce the nitrile to an amine to introduce a basic handle for salt formation or further derivatization, or convert it to a tetrazole to act as a hydrogen bond acceptor.
-
Biological Screening: Test the resulting library of compounds in enzymatic and cell-based assays to identify potent inhibitors.
This modular approach allows for the rapid generation of a focused library of compounds, accelerating the hit-to-lead optimization process in drug discovery.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-Chloroquinoline-5-carbonitrile is not available, the handling precautions should be based on closely related and more hazardous analogs.
| Hazard Class (based on analogs) | GHS Pictogram | Signal Word | Hazard Statements (Examples) |
| Acute Toxicity, Oral | GHS06 | Danger | H301: Toxic if swallowed (for 3-carbonitrile).[5] |
| Serious Eye Damage/Irritation | GHS05, GHS07 | Danger/Warning | H318: Causes serious eye damage. H319: Causes serious eye irritation.[5][12] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[12] |
Recommended Procedures:
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
Conclusion
2-Chloroquinoline-5-carbonitrile represents a high-potential, yet underexplored, chemical building block. Its true value lies in the orthogonal reactivity of the C2-chloro and C5-nitrile functionalities, which allows for selective and sequential modification. This enables the strategic construction of complex molecular architectures tailored for specific biological targets. While a lack of extensive published data currently exists, the principles and protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this versatile scaffold in the pursuit of novel therapeutics and advanced materials.
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